Korundamine A
Description
Korundamine A is a heterodimeric naphthylisoquinoline alkaloid first isolated from the Cameroonian tropical liana Ancistrocladus korupensis . Structurally, it comprises two distinct monomeric biaryl halves linked via a unique hybrid configuration, distinguishing it from homodimeric analogs like michellamine B . This compound exhibits dual bioactivity: it inhibits HIV-1-induced cytopathic effects (EC₅₀ < 2 μM) and demonstrates antimalarial efficacy against Plasmodium falciparum . Its mechanism of action involves blocking viral entry and replication through interactions with host cell receptors and viral enzymes, though precise molecular targets remain under investigation .
Properties
Molecular Formula |
C47H48N2O8 |
|---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |
InChI |
InChI=1S/C47H48N2O8/c1-20-10-27-29(41-33-15-23(4)49-25(6)40(33)35(51)19-36(41)52)17-31(45(53)43(27)37(12-20)55-7)32-18-30(28-11-21(2)13-38(56-8)44(28)46(32)54)42-34(50)16-26-14-22(3)48-24(5)39(26)47(42)57-9/h10-13,16-19,22-23,25,49-54H,14-15H2,1-9H3/t22-,23-,25-/m1/s1 |
InChI Key |
NYSXYPCUWVSERK-VDKIKQQVSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8C[C@H](N=C(C8=C7OC)C)C)O)O |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8CC(N=C(C8=C7OC)C)C)O)O |
Synonyms |
korundamine A korundamine-A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Michellamine B
Source : Ancistrocladus korupensis .
Structural Differences :
- Michellamine B is a homodimer with two identical 5,8'-linked naphthylisoquinoline monomers, contrasting Korundamine A’s heterodimeric "hybrid" architecture . Bioactivity:
- Michellamine B inhibits HIV-1 and HIV-2 with a 50% cytotoxic concentration (CC₅₀) of ~18 μg/mL, slightly less potent than this compound against HIV-1 .
- Both compounds show activity against drug-resistant HIV strains, but this compound exhibits broader efficacy (EC₅₀ values: 6–10 μM across resistant strains) .
Table 1: Key Differences Between this compound and Michellamine B
| Parameter | This compound | Michellamine B |
|---|---|---|
| Structure | Heterodimer (hybrid linkage) | Homodimer (5,8'-linkage) |
| HIV-1 EC₅₀ | <2 μM | ~18 μg/mL (~23 μM)* |
| Antimalarial Activity | Active against P. falciparum | Not reported |
| Resistance Coverage | Broad (CEM-SS/OClOO, MT2/A17, etc.) | Limited to wild-type and select mutants |
*Approximate conversion based on molecular weight.
Ealapasamines A–C
Source : Ancistrocladus ealaensis .
Structural Differences :
- Ealapasamines are "mixed" naphthylisoquinolines with 5,8'- and 7,8'-linkages, differing from this compound’s planar imine group .
- Ealapasamine A features an additional stereocenter at C-1‴, absent in this compound .
Bioactivity : - Limited data exist, but preliminary studies suggest antiplasmodial activity comparable to this compound .
- No reported anti-HIV activity, highlighting this compound’s unique dual therapeutic profile .
Table 2: Structural Comparison of this compound and Ealapasamines
| Feature | This compound | Ealapasamines A–C |
|---|---|---|
| Linkage | Hybrid (mixed linkages) | 5,8' + 7,8' linkages |
| Stereocenters | Planar imine configuration | Additional C-1‴ stereocenter |
| Dimer Type | Heterodimer | Mixed homodimer |
Limonoids (e.g., Limonin)
Source : Phellodendron amurense .
Structural Differences :
- Limonoids are triterpenoid derivatives, unrelated to naphthylisoquinoline alkaloids . Functional Similarity:
- Both this compound and limonoids reverse multidrug resistance (MDR) in cancer cells, but this compound’s antiviral specificity is unmatched .
Mechanistic and Pharmacological Distinctions
- This compound vs. Michellamine B : this compound’s heterodimeric structure enhances target selectivity, reducing off-target cytotoxicity compared to Michellamine B’s broader cell membrane interactions .
- This compound vs. Ealapasamines : The lack of anti-HIV activity in Ealapasamines underscores the critical role of this compound’s hybrid configuration in viral inhibition .
- This compound vs. Limonoids: Unlike limonoids, this compound directly inhibits viral replication rather than modulating host cell efflux pumps .
Q & A
Q. Q1. What foundational methodologies are recommended for synthesizing and characterizing Korundamine A in a laboratory setting?
Methodological Answer :
- Synthesis : Use retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high atom economy and minimal byproducts. Validate purity via HPLC or GC-MS, ensuring solvent compatibility and column selection align with compound polarity .
- Characterization : Combine spectroscopic techniques (e.g., NMR for structural elucidation, FTIR for functional groups) with crystallographic data (XRD) to resolve stereochemical ambiguities. Cross-reference spectral databases (e.g., SciFinder, PubChem) to confirm novel features .
Q. Q2. How can researchers design initial bioactivity assays for this compound while minimizing false positives?
Methodological Answer :
- Employ orthogonal assay formats (e.g., enzymatic inhibition + cell viability assays) to cross-validate results.
- Include negative controls (e.g., solvent-only and known inactive analogs) and statistical triplicates to account for batch variability. Pre-screen for nonspecific binding using surface plasmon resonance (SPR) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported IC₅₀ values of this compound across independent studies?
Methodological Answer :
- Conduct a meta-analysis of experimental conditions (e.g., buffer pH, temperature, assay duration) to identify variables influencing potency. Reproduce conflicting studies under standardized protocols, applying ANOVA to isolate confounding factors .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less prone to artifacts compared to fluorescence-based assays .
Q. Q4. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to refine this compound’s mechanism of action?
Methodological Answer :
- Perform molecular docking to predict binding poses, then validate via mutagenesis studies (e.g., alanine scanning of target residues).
- Use molecular dynamics (MD) simulations (>100 ns trajectories) to assess conformational stability. Correlate simulation-derived binding free energies with experimental ΔG values from ITC .
Q. Q5. What experimental frameworks are optimal for studying this compound’s metabolic stability in vivo?
Methodological Answer :
- Use stable isotope labeling (e.g., ¹³C/²H) with LC-HRMS to track metabolic pathways in rodent models.
- Employ pharmacokinetic compartmental modeling to estimate half-life and clearance rates, adjusting for species-specific cytochrome P450 activity .
Methodological Pitfalls and Solutions
Q. Q6. How should researchers address batch-to-batch variability in this compound synthesis?
Methodological Answer :
Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships with this compound in heterogeneous cell populations?
Methodological Answer :
- Use mixed-effects models to account for inter-cell-line variability. Apply Bayesian hierarchical modeling if sample sizes are limited.
- Validate nonlinear regression fits (e.g., Hill slopes) via bootstrapping to estimate confidence intervals .
Cross-Disciplinary and Ethical Considerations
Q. Q8. How can researchers ethically source and validate historical data on this compound’s precursor compounds?
Methodological Answer :
- Adhere to FAIR data principles: Ensure historical datasets are Findable, Accessible, Interoperable, and Reusable. Cross-check patents and pre-1990 journals via platforms like CAS Content Collection .
- Document provenance and obtain permissions for reuse, citing original methodologies to avoid attribution errors .
Q. Q9. What frameworks ensure reproducibility when scaling up this compound production for multi-institutional studies?
Methodological Answer :
- Develop a standardized operating procedure (SOP) with explicit tolerances (e.g., ±2% yield, >98% purity). Distribute aliquots from a single batch to collaborating labs.
- Use interlaboratory studies (ILS) with blinded samples to quantify reproducibility metrics .
Emerging Techniques and Future Directions
Q. Q10. How can machine learning optimize the design of this compound derivatives with enhanced selectivity?
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
